5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound belonging to the oxadiazole family. It features a five-membered ring structure containing two nitrogen atoms, one oxygen atom, and a carboxylic acid group. This compound is recognized for its unique chemical properties and potential biological applications, making it a subject of interest in various fields of research, including medicinal chemistry and material science.
The compound is classified as an oxadiazole derivative, specifically characterized by the presence of a 2-chlorophenyl substituent. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid. The compound's registry number is 1260740-15-5, which is used for identification in chemical databases.
The synthesis of 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of 2-chlorobenzohydrazide with cyanogen bromide in the presence of a base. This reaction is followed by hydrolysis to yield the desired oxadiazole compound.
The synthesis process can be optimized by adjusting various parameters such as solvent choice, catalyst selection, and reaction temperature. For industrial production, continuous flow reactors are often utilized to enhance yield and purity. The choice of solvents and catalysts plays a crucial role in scaling up the synthesis process.
The molecular structure of 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid consists of a five-membered ring with two nitrogen atoms and one oxygen atom integrated into the ring system. The carboxylic acid group is attached at the 3-position of the oxadiazole ring.
The molecular formula of this compound is CHClNO, with a molar mass of approximately 224.62 g/mol. The presence of the chlorophenyl group imparts distinct chemical characteristics that differentiate it from other oxadiazole derivatives.
5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed. For instance, substitution reactions may yield various substituted phenyl derivatives while oxidation and reduction processes can lead to different oxadiazole derivatives.
The mechanism of action for 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific biological targets. The compound has shown potential for binding to enzymes or receptors, which modulates their activity and leads to various biological effects.
Research indicates that this compound may exhibit antimicrobial and anticancer properties through its ability to influence cellular pathways. The exact mechanisms depend on the biological context and specific targets involved in each application .
5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically appears as a crystalline solid. Its melting point ranges around 111–113 °C .
The compound is characterized by its stability under standard laboratory conditions but may undergo decomposition under extreme temperatures or in the presence of strong acids or bases. Its solubility varies with solvents; it is generally soluble in organic solvents such as ethanol but less soluble in water.
Relevant data include:
These properties make it suitable for various applications in research and industry .
5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications across different scientific fields:
The 1,2,4-oxadiazole heterocycle, characterized by a five-membered ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in modern drug design. Its unique bioisosteric properties allow it to mimic ester and amide functionalities while offering superior metabolic stability and tunable electronic properties [1] [6]. This ring system serves as a versatile pharmacophore, enabling interactions with diverse biological targets through hydrogen bonding, dipole interactions, and π-stacking. The structural plasticity of the 1,2,4-oxadiazole nucleus—where substituents at the 3- and 5-positions can be independently modified—facilitates the optimization of pharmacokinetic and pharmacodynamic profiles, making it invaluable for addressing complex therapeutic challenges.
The journey of 1,2,4-oxadiazoles in medicinal chemistry began in 1884 with their first synthesis by Tiemann and Krüger, though significant biological interest emerged only in the mid-20th century [1]. A pivotal milestone was the introduction of oxolamine in the 1960s as a cough suppressant, marking the first therapeutic application of this heterocycle. This was followed by the development of prenoxdiazine (cough suppressant), butalamine (vasodilator), and the nonbenzodiazepine anxiolytic fasiplon, all leveraging the 1,2,4-oxadiazole core [1]. The 21st century witnessed accelerated exploration, with the FDA approval of ataluren for Duchenne muscular dystrophy (2014) and the antiviral pleconaril, highlighting the scaffold's therapeutic versatility [1] [6].
Natural products further validated the pharmacophore's significance: Phidianidine A and B, isolated from the sea slug Phidiana militaris (2011), exhibit cytotoxic activity and agonism against PTP1B and CXCR4 receptors, while quisqualic acid from Quisqualis indica seeds acts as a metabotropic glutamate receptor agonist [1]. Synthetic methodologies evolved from Tiemann's original amidoxime-acyl chloride condensation to sophisticated protocols using activating agents like T3P or catalysts like TBAF, enabling efficient construction of diverse derivatives [1].
Table 1: Key 1,2,4-Oxadiazole-Based Therapeutics
Compound | Therapeutic Category | Key Structural Feature | Discovery Era |
---|---|---|---|
Oxolamine | Cough Suppressant | 3-Benzyl substitution | 1960s |
Fasiplon | Anxiolytic | 3-(Pyrimidinyl) substitution | 1990s |
Pleconaril | Antiviral | 3-(Trifluoromethylphenyl) | 2000s |
Ataluren | Duchenne Muscular Dystrophy | 3-Nitro-4-fluorophenyl | 2010s |
Phidianidine A | Cytotoxic/Alkaloid | Natural indole-oxadiazole hybrid | 2011 |
Chlorophenyl substitution at the 5-position of 1,2,4-oxadiazoles imparts distinct advantages in drug design. The chlorine atom's halogen bonding capability enables interactions with protein residues like backbone carbonyls or histidine side chains, while its electron-withdrawing nature enhances ring stability and influences electronic distribution [4] [6]. The ortho-chloro configuration, in particular, induces steric constraints that can enhance target selectivity or lock bioactive conformations.
Notable examples include antibacterial agents where a 5-(2-chlorophenyl)-1,2,4-oxadiazole linked to a benzophenone core (e.g., {5-chloro-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}(phenyl)methanone) demonstrated potent activity against S. pneumoniae (MIC = 4.0 µg/mL), outperforming ampicillin (MIC = 9.1 µg/mL) [4]. In anticancer research, derivatives like 2-(1H-indol-3-yl)-5-(4-trifluoromethylphenyl)-1,3,4-oxadiazole (IC₅₀ = 0.52–0.88 µM against Bcl-2(+) cells) leveraged chlorinated precursors for synthesis, with molecular modeling confirming hydrophobic pocket occupancy enhanced by aryl halide interactions [2]. Anti-inflammatory 1,2,4-oxadiazoles bearing chlorophenyl groups also inhibit NF-κB signaling in RAW 264.7 cells, suppressing pro-inflammatory cytokines like TNF-α and IL-6 [8].
Table 2: Bioactivity of Chlorophenyl-Containing Oxadiazoles
Biological Target | Compound Example | Activity | Key Interaction |
---|---|---|---|
Bcl-2 Protein | 2-(Indol-3-yl)-5-(4-CF₃-phenyl)oxadiazole | IC₅₀ = 0.73 µM (KG1a cells) | Hydrophobic pocket occupancy |
Bacterial Synthesis | {5-Chloro-2-[(3-phenyl)oxadiazol-5-yl]methoxy}phenyl | MIC = 4.0 µg/mL (S. pneumoniae) | Membrane disruption |
NF-κB Signaling | 5-Aryl-3-(2-chlorobenzyl)-1,2,4-oxadiazole | IL-6 inhibition (IC₅₀ = 3.8 µM) | p65 subunit binding |
LOX Enzyme | N-(2,4-Dimethylphenyl)-2-(oxadiazolyl)propanamide | IC₅₀ = 1.17 µM | Fe³⁺ coordination |
The introduction of a carboxylic acid at the 3-position of the 1,2,4-oxadiazole ring transforms the pharmacophore into a multifunctional building block with enhanced capacity for target engagement and molecular diversification. This group serves as a versatile bioisostere for phosphonates, sulfonamides, or tetrazoles, while enabling salt formation for solubility optimization and prodrug strategies (e.g., esterification) [3] [5] [6]. Crucially, its pKₐ (~3–4) facilitates ionization under physiological conditions, promoting hydrogen-bonding interactions with enzymes or receptors.
In heterocyclic systems like 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, the carboxylic acid synergizes with the oxadiazole’s dipole moment (∼4.5 D) to create a polar recognition domain. This motif can bind key residues in active sites, as demonstrated in acetylcholinesterase (AChE) inhibitors where oxadiazole acids interact with catalytic triads via salt bridges [9]. The acid group also enables molecular hybridization through amide coupling or peptide conjugation, expanding access to complex architectures like dual triazole-oxadiazole indazole hybrids with enhanced antimicrobial activity [7]. Physicochemical profiling reveals trade-offs: while the acid improves water solubility (>50 µg/mL) versus methyl esters (<10 µg/mL), membrane permeability often decreases (log P reduced by 1–2 units) [5] [6].
Table 3: Impact of Carboxylic Acid Functionalization on Heterocycles
Property | Carboxylic Acid Derivatives | Ester/Amide Analogues | Biological Consequence |
---|---|---|---|
pKₐ | 3.0–4.5 | Non-ionizable | Enhanced protein binding at pH 7.4 |
log D (pH 7.4) | −0.5 to 1.2 | 1.8–3.5 | Reduced passive diffusion |
Solubility (µg/mL) | >50 (pH 7.4 buffer) | <10 | Improved oral bioavailability |
Metabolic Stability | Resistant to CYP450 | Susceptible to esterases | Longer plasma half-life |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8